molecular formula C9H8O B12951768 3-Ethynyl-2-methylphenol

3-Ethynyl-2-methylphenol

Cat. No.: B12951768
M. Wt: 132.16 g/mol
InChI Key: QAKJTZBIEJSUKW-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylphenol is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, with an ethynyl (-C≡CH) substituent at the 3-position and a methyl (-CH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, material science, and pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing ethynyl group and the steric hindrance from the methyl group, which can modulate regioselectivity in cross-coupling reactions .

Properties

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

3-ethynyl-2-methylphenol

InChI

InChI=1S/C9H8O/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6,10H,2H3

InChI Key

QAKJTZBIEJSUKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynyl-2-methylphenol can be synthesized through various methods, including the Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods: Industrial production of 3-Ethynyl-2-methylphenol may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: 3-Ethyl-2-methylphenol.

    Substitution: Halogenated derivatives of 3-Ethynyl-2-methylphenol.

Scientific Research Applications

3-Ethynyl-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Property 3-Ethynyl-2-methylphenol 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 3-(1-Hydroxypent-2-en-3-yl)phenol
Core Structure Phenol derivative Phenol ether with ethoxy-polyether chain Phenol with hydroxylated alkenyl side chain
Key Functional Groups -OH, -C≡CH, -CH₃ -O-(ethoxy)₂, -C(C(CH₃)₂)₂ -OH, -CH=CH-CH(OH)-CH₂-CH₃
Molecular Complexity Moderate (small substituents) High (branched alkyl and ethoxy chains) Moderate (unsaturated alkenyl chain)

Physicochemical Properties

Property 3-Ethynyl-2-methylphenol 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 3-(1-Hydroxypent-2-en-3-yl)phenol
Solubility Low in water (polar aprotic solvents preferred) Likely soluble in polar solvents (due to ethoxy chains) Moderate (hydroxyl and alkenyl groups enhance polarity)
Boiling/Melting Point Estimated higher melting point due to rigidity Likely lower melting point (flexible ethoxy chains) Variable (depends on stereochemistry)
Reactivity High (ethynyl group enables Sonogashira coupling) Low (stable ether linkages reduce reactivity) Moderate (alkene and hydroxyl allow oxidation)

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